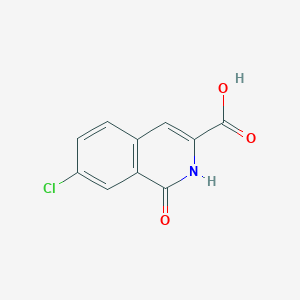

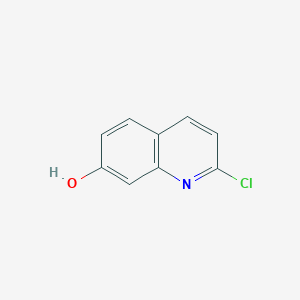

![molecular formula C20H18N2O4S B2678974 (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941916-70-7](/img/structure/B2678974.png)

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles, imidazoles, and related derivatives are prominent heterocyclic molecules. They have been used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminothiazoles with various substituted benzaldehydes . The synthesized compounds are usually characterized by FTIR and NMR .Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics due to their high oxidative stability and efficient intermolecular π–π overlap .Physical And Chemical Properties Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Thiazine Compounds : Cohen and Banner (1977) demonstrated the synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazines, which are related to the chemical structure , through acid-catalyzed cyclization of allylic isothiuronium salts (Cohen & Banner, 1977).

- Schiff Base Ligands Synthesis : Vinusha et al. (2015) reported on the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands, highlighting their potential applications in medicinal chemistry (Vinusha et al., 2015).

Antibacterial and Antifungal Activities

- Antibacterial Agents : Abbasi Shiran et al. (2013) synthesized novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, showcasing efficient antibacterial activities against various bacterial strains (Abbasi Shiran et al., 2013).

- Antimicrobial Activities : Mishra et al. (2019) explored benzothiazole-imino-benzoic acid ligands and their metal complexes, revealing good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).

Potential in Drug Development

- Antitumor Applications : Andreani et al. (1983) explored the potential of allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids as antitumor agents, though they did not show significant activity under the conditions employed (Andreani et al., 1983).

Chemosensor Development

- Fluorescent Chemosensor for Zinc Ion : Saha et al. (2011) developed a highly selective fluorescent probe for zinc ions, a significant advancement in the field of chemosensors (Saha et al., 2011).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(2-phenoxyacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-3-11-22-16-10-9-14(19(24)25-2)12-17(16)27-20(22)21-18(23)13-26-15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSJSBBLXAAKOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

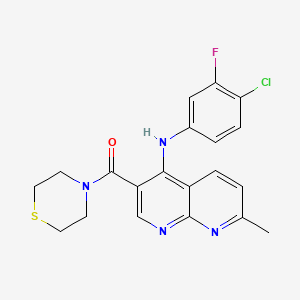

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2678893.png)

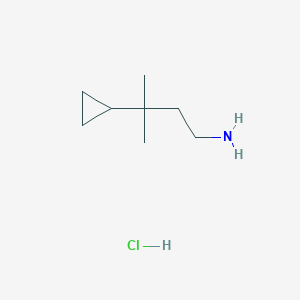

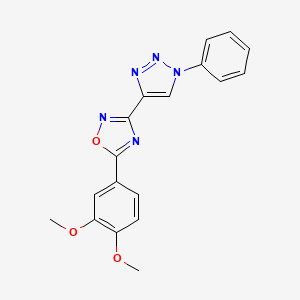

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2678896.png)

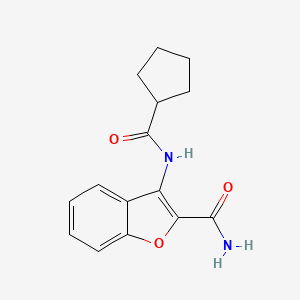

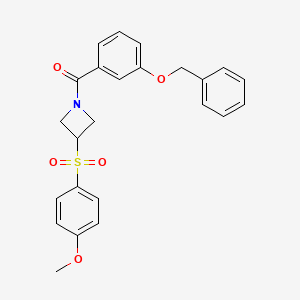

![5-bromo-2-chloro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2678902.png)

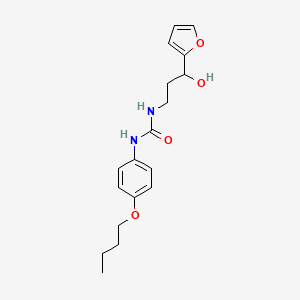

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acrylamide hydrochloride](/img/structure/B2678908.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)isoxazole-5-carboxamide](/img/structure/B2678910.png)

![N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide](/img/structure/B2678911.png)